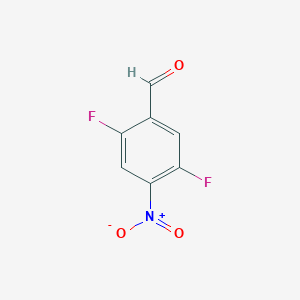

2,5-Difluoro-4-nitrobenzenecarbaldehyde

Vue d'ensemble

Description

2,5-Difluoro-4-nitrobenzenecarbaldehyde is a biochemical used for proteomics research . It has a molecular weight of 187.1 and a molecular formula of C7H3F2NO3 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: C1=C(C(=CC(=C1F)N+[O-])F)C=O .Physical And Chemical Properties Analysis

This compound has a molecular weight of 187.1 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Thermochemical Studies

A comprehensive study on difluoronitrobenzene isomers, including 2,5-difluoro-4-nitrobenzenecarbaldehyde, detailed experimental and computational thermodynamic analyses. The standard molar enthalpies of formation in the liquid phase and the gas phase for these compounds were determined through combustion calorimetry and vapor pressure studies. This research contributes significantly to understanding the thermodynamic behavior of difluoronitrobenzene isomers, including their enthalpies of vaporization, sublimation, and fusion. The thermodynamic parameters derived from these studies are crucial for the development of various chemical processes and materials (Ribeiro da Silva et al., 2010).

Synthesis of Protein Cross-linking Reagents

Another application area is the synthesis of water-soluble protein cross-linking reagents. Through the sulfonation of difluoronitrobenzene, researchers have developed a novel cross-linking agent, demonstrating its effectiveness by cross-linking lysozyme. This advancement has potential implications for biochemical research and biotechnological applications, where precise protein modifications are required (Kremer, 1990).

Structural and Conformational Analysis

The internal rotation potential and structural analysis of difluoronitrobenzene derivatives, including this compound, have been investigated through microwave spectroscopy and quantum chemical calculations. These studies provide detailed insights into the conformational behavior and electronic structure of these molecules, essential for designing materials with specific electronic or optical properties (Larsen & Nielsen, 2014).

Development of Fluorinated Aromatic Compounds

Research into the synthesis of fluorinated aromatic compounds from trichlorobenzene precursors has led to the efficient production of difluoroaniline and difluorobenzene derivatives. These methods highlight the versatility of this compound in synthesizing fluorinated intermediates for various industrial and pharmaceutical applications (Mason & Milner, 1994).

Metabolic Pathway Analysis

A study examining the metabolic pathways of 2,5-difluoronitrobenzene revealed distinct biotransformation patterns compared to its aminobenzene analogue. This research provides valuable insights into the enzymatic reactions involving fluorinated compounds, which are crucial for understanding their environmental fate and potential bioaccumulation risks (Rietjens et al., 1995).

Safety and Hazards

While specific safety and hazard information for 2,5-Difluoro-4-nitrobenzenecarbaldehyde was not found, similar compounds are considered hazardous. They may cause skin irritation, serious eye irritation, and respiratory irritation . They are also toxic if swallowed, in contact with skin, or if inhaled .

Propriétés

IUPAC Name |

2,5-difluoro-4-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO3/c8-5-2-7(10(12)13)6(9)1-4(5)3-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQRAEOCSNLDEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)[N+](=O)[O-])F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701302820 | |

| Record name | 2,5-Difluoro-4-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701302820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1160474-72-5 | |

| Record name | 2,5-Difluoro-4-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160474-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Difluoro-4-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701302820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

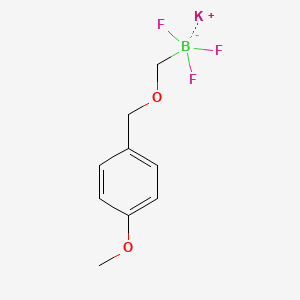

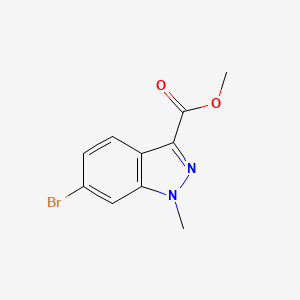

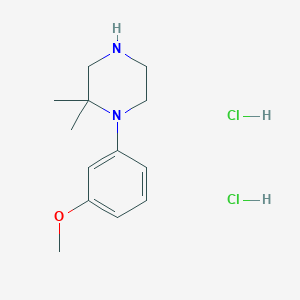

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-chlorobenzo[d]thiazole-6-carboxylate](/img/structure/B1462988.png)

![2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B1463003.png)